molecular formula C24H22N4O B403296 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)

1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)

Cat. No.: B403296
M. Wt: 382.5g/mol
InChI Key: QIBUAYGEFCDGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups, a hydrazono group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) typically involves the reaction of 2,4,6-trimethylbenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) stands out due to its unique hydrazono and pyrazolone structure, which imparts distinct chemical and biological properties. Unlike the photoinitiators mentioned, this compound is primarily explored for its bioactive potential and diverse applications in medicinal chemistry .

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5g/mol

IUPAC Name

2,5-diphenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N4O/c1-16-14-17(2)21(18(3)15-16)25-26-23-22(19-10-6-4-7-11-19)27-28(24(23)29)20-12-8-5-9-13-20/h4-15,27H,1-3H3

InChI Key

QIBUAYGEFCDGES-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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